3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C18H30N4O2S and a molecular weight of 366.529 g/mol . It belongs to the class of purine derivatives and is characterized by the presence of a nonylsulfanyl group at the 8th position, a propyl group at the 7th position, and a methyl group at the 3rd position of the purine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of a purine derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The nonylsulfanyl group can be introduced via a nucleophilic substitution reaction using a nonylthiol derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and purification techniques to maintain the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the nonylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached alkyl groups.
Substitution: The nonylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of purine metabolism and related disorders.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-8-nonylsulfanyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-7-nonyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-7-(2-methyl-allyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-8-pentylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 7-Isopropyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
Uniqueness
3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nonylsulfanyl and propyl groups at specific positions on the purine ring differentiates it from other similar compounds and can influence its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C18H30N4O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-methyl-8-nonylsulfanyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N4O2S/c1-4-6-7-8-9-10-11-13-25-18-19-15-14(22(18)12-5-2)16(23)20-17(24)21(15)3/h4-13H2,1-3H3,(H,20,23,24) |
InChI Key |
UTVZKNKTZDWCES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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